molecular formula C22H36O2 B12653790 Docosa-2,4,6,8-tetraenoic acid CAS No. 27456-22-0

Docosa-2,4,6,8-tetraenoic acid

Cat. No.: B12653790
CAS No.: 27456-22-0
M. Wt: 332.5 g/mol
InChI Key: FPRKGXIOSIUDSE-QQZRBXIRSA-N
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Description

Docosa-2,4,6,8-tetraenoic acid is a hypothetical or understudied polyunsaturated fatty acid (PUFA) featuring a 22-carbon chain with four conjugated double bonds at positions 2, 4, 6, and 8. Conjugated double bonds in PUFAs often influence metabolic pathways, bioavailability, and biological activity, suggesting that this compound may share functional similarities with these compounds.

Properties

CAS No.

27456-22-0

Molecular Formula

C22H36O2

Molecular Weight

332.5 g/mol

IUPAC Name

(2E,4E,6E,8E)-docosa-2,4,6,8-tetraenoic acid

InChI

InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h14-21H,2-13H2,1H3,(H,23,24)/b15-14+,17-16+,19-18+,21-20+

InChI Key

FPRKGXIOSIUDSE-QQZRBXIRSA-N

Isomeric SMILES

CCCCCCCCCCCCC/C=C/C=C/C=C/C=C/C(=O)O

Canonical SMILES

CCCCCCCCCCCCCC=CC=CC=CC=CC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Docosatetraenoic acid can be synthesized through the elongation of arachidonic acid. The process involves the addition of two carbon units to the arachidonic acid chain, which is facilitated by elongase enzymes .

Industrial Production Methods: Industrial production of docosatetraenoic acid typically involves the extraction from natural sources, such as animal tissues, where it is present in significant amounts. The extraction process includes lipid extraction, purification, and concentration steps to isolate the desired fatty acid .

Chemical Reactions Analysis

Enzymatic Epoxidation

Adrenic acid undergoes regioselective epoxidation catalyzed by fungal unspecific peroxygenases (UPOs). In a study using Collariella virescens UPO (rCviUPO) and its variants (F88L and T158F), AdA was converted into mono-epoxides at the terminal (n-6) double bond with high efficiency:

  • Conversion rate : 94–99%

  • Main product : 16,17-epoxy-docosa-7,10,13-trienoic acid (74–92% yield) .

This reaction highlights the enzyme’s preference for the distal double bond, a pattern observed across n-6 fatty acids. Minor byproducts included di-epoxides and hydroxylated derivatives.

β-Oxidation and Chain Shortening

Adrenic acid is metabolized via β-oxidation in mitochondria, particularly in testicular tissues:

  • Conversion to arachidonic acid : Rat testicular mitochondria shorten AdA by two carbons to produce arachidonic acid (20:4n-6), a key signaling molecule .

  • Enzymatic pathway : Mitochondrial β-oxidation enzymes (acyl-CoA dehydrogenase, enoyl-CoA hydratase) sequentially remove acetyl-CoA units.

Notably, direct elongation of AdA to docosapentaenoic acid (22:5n-6) was not observed in vitro, suggesting metabolic regulation at the mitochondrial level .

Incorporation into Lipid Fractions

Adrenic acid exhibits distinct distribution patterns in cellular lipid pools:

  • Triglycerides : Primary reservoir in testicular mitochondria (45–60% incorporation) .

  • Phospholipids : Preferential integration in liver microsomes (70–85%), facilitating membrane fluidity and signaling .

Structural Influence on Reactivity

The conjugated tetraene system (Δ2,4,6,8) enhances susceptibility to:

  • Peroxidation : Lipid radicals propagate along the carbon chain, generating reactive aldehydes (e.g., 4-hydroxy-2-nonenal).

  • Isomerization : Non-enzymatic cis-to-trans double-bond shifts under oxidative stress .

Key Research Findings

  • Epoxidation Specificity : UPOs selectively target the n-6 double bond, enabling scalable synthesis of epoxide derivatives .

  • Mitochondrial Retroconversion : AdA-to-arachidonic acid conversion is age-dependent, declining in older animals .

  • Therapeutic Potential : EDTs demonstrate anti-nociceptive effects, positioning AdA metabolites as targets for pain management .

Scientific Research Applications

Docosatetraenoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of various bioactive compounds.

    Biology: It plays a crucial role in cell membrane structure and function.

    Medicine: It is involved in the biosynthesis of dihomoprostaglandins and epoxydocosatrienoic acids, which have anti-inflammatory and vasodilatory properties.

    Industry: It is used in the formulation of dietary supplements and functional foods.

Mechanism of Action

Docosatetraenoic acid exerts its effects through several mechanisms:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Chemical Properties

Chain Length and Double Bond Configuration

  • Docosa-2,4,6,8-tetraenoic acid (C22:4): Hypothetical 22-carbon chain with conjugated double bonds at positions 2,4,6,8. No direct molecular data available.
  • Eicosa-2,4,6,8-tetraenoic acid (C20:4): 20-carbon chain with conjugated double bonds; molecular formula C20H32O2, average mass 304.474 g/mol, and monoisotopic mass 304.24023 g/mol.
  • Octadeca-2,4,6,8-tetraenoic acid (C18:4): 18-carbon chain with conjugated double bonds; studied for its ADMET properties.
  • Docosa-7,10,13,16-tetraenoic acid (C22:4): Non-conjugated double bonds at positions 7,10,13,16; retroconverted to arachidonic acid (C20:4) in testicular mitochondria.
Pharmacokinetic and ADMET Profiles
Compound Water Solubility (LogS) Intestinal Absorption (HIA) BBB Penetration Oral Bioavailability Key ADMET Findings
Octadeca-2,4,6,8-tetraenoic acid -4 to 0.5 High (<0.3) Yes (BBB >0.7) Low (PPB >90%) Risk of CNS side effects
Docosahexaenoic acid (DHA) -6.2 (low) Moderate No (BBB <0.3) High Neuroprotective; minimal CNS uptake
Arachidonic acid -5.1 High No Moderate Precursor for inflammatory mediators

Key Data Table: Structural and Functional Comparison

Compound Chain Length Double Bonds Key Metabolic Role Tissue Distribution References
This compound C22:4 2,4,6,8 (conjugated) Hypothetical; potential oxidative instability N/A -
Eicosa-2,4,6,8-tetraenoic acid C20:4 2,4,6,8 (conjugated) Unclear; possible enzymatic substrate Limited data
Octadeca-2,4,6,8-tetraenoic acid C18:4 2,4,6,8 (conjugated) Xanthine oxidase inhibition Seaweed (P. capillacea)
Docosa-7,10,13,16-tetraenoic acid C22:4 7,10,13,16 (methylene-interrupted) Arachidonic acid precursor Rat testis, liver
Arachidonic acid C20:4 5,8,11,14 Eicosanoid synthesis Ubiquitous in membranes

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